Cas no 1265908-04-0 ((4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid)

(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
- T3883
- (4S)-2-(Naphthalen-1-yl)thiazolidine-4-carboxylic acid
- 4-thiazolidinecarboxylic acid, 2-(1-naphthalenyl)-, (4S)-
- (4S)-2-(NAPHTHALEN-1-YL)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
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- MDL: MFCD15730790
- Inchi: 1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m1/s1
- InChI Key: WSGHWUWDWJRTFR-PZORYLMUSA-N
- SMILES: S1C[C@H](C(=O)O)NC1C1=CC=CC2C=CC=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 323
- Topological Polar Surface Area: 74.6
- XLogP3: 0.4
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 525.7±50.0 °C at 760 mmHg
- Flash Point: 271.7±30.1 °C
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB409569-5 g |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | 5g |
€907.00 | 2023-06-17 | ||
TRC | S233810-1000mg |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | 1g |
$ 720.00 | 2022-06-02 | ||
abcr | AB409569-500 mg |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | 500MG |
€254.60 | 2022-09-28 | ||
abcr | AB409569-5g |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid; . |
1265908-04-0 | 5g |
€877.00 | 2025-02-19 | ||
Key Organics Ltd | LS-04952-5G |
(4S)-2-(naphthalen-1-yl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | >95% | 5g |
£761.00 | 2025-02-08 | |
Key Organics Ltd | LS-04952-1G |
(4S)-2-(naphthalen-1-yl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | >95% | 1g |
£336.00 | 2025-02-08 | |
TRC | S233810-250mg |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | 250mg |
$ 275.00 | 2022-06-02 | ||
TRC | S233810-500mg |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid |
1265908-04-0 | 500mg |
$ 450.00 | 2022-06-02 | ||
Chemenu | CM258766-5g |
(4S)-2-(Naphthalen-1-yl)thiazolidine-4-carboxylic acid |
1265908-04-0 | 97% | 5g |
$711 | 2021-08-18 | |
abcr | AB409569-500mg |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid; . |
1265908-04-0 | 500mg |
€269.00 | 2025-02-19 |
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid Related Literature
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Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid
(4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1265908-04-0, known as (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a naphthyl group with a thiazolidine ring system. The thiazolidine core, a five-membered ring containing sulfur and nitrogen atoms, is a common motif in various bioactive compounds. The naphthyl group, derived from naphthalene, adds aromaticity and potential for further functionalization.
Recent studies have highlighted the potential of (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid as a precursor for drug development. Its chiral center at the 4-position of the thiazolidine ring makes it an attractive candidate for enantioselective synthesis. Researchers have explored its role in inhibiting specific enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders. The carboxylic acid functionality at the 4-position is particularly significant, as it can be readily modified to enhance bioavailability or target specificity.
The synthesis of this compound typically involves a multi-step process, often starting with the preparation of the thiazolidine ring. One common approach is the cyclization of an amino thioester with a suitable aldehyde or ketone under acidic conditions. The introduction of the naphthyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific precursor used. The stereochemistry at the 4-position is carefully controlled to ensure the desired (S)-configuration, which is crucial for biological activity.
In terms of applications, (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid has shown promise in medicinal chemistry as a scaffold for designing novel therapeutic agents. Its ability to modulate protein-protein interactions makes it a valuable tool in drug discovery efforts targeting complex cellular pathways. Additionally, its structural versatility allows for further derivatization to explore a wide range of biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and selectivities of this compound against various targets. Molecular docking studies have revealed that the naphthyl group contributes significantly to hydrophobic interactions, while the thiazolidine ring provides hydrogen bonding capabilities. These findings underscore the importance of rational drug design in optimizing the compound's pharmacokinetic properties.
Furthermore, green chemistry approaches have been applied to improve the sustainability of this compound's synthesis. For instance, catalytic asymmetric induction techniques have been employed to achieve high enantiomeric excess during key steps of the synthesis process. Such methods not only enhance efficiency but also reduce environmental impact.
In conclusion, (4S)-2-(1-Naphthyl)-1,3-thiazolidine-4-carboxylic acid represents a valuable molecule with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an ideal candidate for exploring novel therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing medical science.
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